molecular formula C8H11NO2 B596379 octahydro-1H-cyclopenta[c]pyridine-3,6-dione CAS No. 197250-70-7

octahydro-1H-cyclopenta[c]pyridine-3,6-dione

カタログ番号 B596379
CAS番号: 197250-70-7
分子量: 153.181
InChIキー: XXOBSOBETAFJCV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Octahydro-1H-cyclopenta[c]pyridine-3,6-dione is a chemical compound with the CAS Number: 197250-70-7 . It has a molecular weight of 153.18 and its IUPAC name is hexahydro-3H-cyclopenta[c]pyridine-3,6(4H)-dione . The compound is typically in solid form .


Synthesis Analysis

The octahydro-1H-cyclopenta[c]pyridine skeleton exists in a broad spectrum of bioactive natural products . A novel diastereoselective synthesis strategy has been reported to produce this skeleton from (Z)-1-iodo-1,6-diene and alkyne via Pd/Au-relay catalyzed sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization . This method achieved excellent diastereoselectivity (>99.5:1) in the presence of IPrAuCl/AgBF4 .


Molecular Structure Analysis

The molecular structure of octahydro-1H-cyclopenta[c]pyridine-3,6-dione is characterized by a cyclopenta[c]pyridine skeleton . This skeleton is found in a wide range of bioactive natural products .


Chemical Reactions Analysis

The synthesis of octahydro-1H-cyclopenta[c]pyridine-3,6-dione involves a Pd/Au-relay catalyzed reaction of (Z)-1-iodo-1,6-diene and alkyne . This process includes sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization .


Physical And Chemical Properties Analysis

Octahydro-1H-cyclopenta[c]pyridine-3,6-dione is a solid compound . It has a molecular weight of 153.18 .

科学的研究の応用

Conformationally Restricted GABA Analogue

A study developed a conformationally restricted γ-aminobutyric acid (GABA) analogue based on the octahydro-1H-cyclopenta[b]pyridine scaffold. This template is considered truly three-dimensional, highlighting its potential in drug design and molecular modeling to mimic GABA's biological activity and possibly treat neurological disorders (Melnykov et al., 2018).

Potential Substance P Antagonists

Research on stereoselective conversion of 2H-1,4-oxazin-2-ones into various substituted compounds, including octahydro-2H-pyrido[1,2-a]pyrazines, was conducted to explore their application as potential Substance P antagonists. This study points towards the therapeutic potential of these compounds in treating conditions mediated by Substance P, such as pain and inflammation (Rogiers et al., 2001).

Synthesis of Polycyclic Monothioimides

Another study successfully synthesized tricyclic and bicyclic compounds, including cyclopenta[b]pyrrolo[3,4-c]pyridine-3,5-diones, via a domino reaction. These compounds, due to their complex polycyclic structures, may offer new avenues in the design of molecules with unique biological activities (Budzowski et al., 2007).

Anticancer Activity

A novel series of transition metal complexes with a 19-membered pyridine-based macrocycle ligand exhibited potent antitumor activity against breast and hepatocarcinoma cell lines. This research underscores the potential of octahydro-1H-cyclopenta[c]pyridine derivatives in developing new anticancer agents (El‐Boraey et al., 2017).

CCR5 Antagonists for HIV-1

A series of octahydro-1H-pyrrolo[3,2-c]pyridine derivatives were synthesized and evaluated for their potential as C-C chemokine receptor type 5 (CCR5) antagonists, showing significant anti-HIV-1 activities. This highlights the role of such compounds in developing new treatments for HIV-1 infection (Wang et al., 2017).

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, and H332 . Precautionary measures include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

将来の方向性

The development of efficient and convenient protocols to construct the octahydro-1H-cyclopenta[c]pyridine skeleton remains a challenging task . Future research may focus on improving the synthesis strategy and exploring the bioactive properties of this compound .

特性

IUPAC Name

2,4,4a,5,7,7a-hexahydro-1H-cyclopenta[c]pyridine-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c10-7-1-5-3-8(11)9-4-6(5)2-7/h5-6H,1-4H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOBSOBETAFJCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(=O)NCC2CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

octahydro-1H-cyclopenta[c]pyridine-3,6-dione

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。